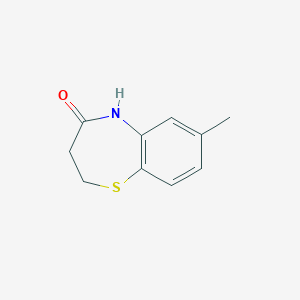

7-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Description

7-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a benzothiazepine derivative characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen atoms. The methyl substituent at position 7 distinguishes it from other analogs, influencing its electronic and steric properties. Benzothiazepines are of significant interest in medicinal chemistry due to their diverse biological activities, including roles as calcium channel blockers, antimicrobial agents, and epigenetic modulators .

Properties

IUPAC Name |

7-methyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-7-2-3-9-8(6-7)11-10(12)4-5-13-9/h2-3,6H,4-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYANQYUGDLKPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SCCC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 7-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro or tetrahydro derivatives.

Substitution: Nitro, halo, or other substituted derivatives on the benzene ring.

Scientific Research Applications

7-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has been studied for various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Structural Differences

The following table summarizes structural variations and properties of 7-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one and its analogs:

*Calculated from molecular formula C₁₀H₁₁NOS. †Calculated from C₉H₈N₂O₂S. ‡Calculated from C₁₁H₁₂ClNOS.

Substituent Effects on Properties and Activity

- Positional Isomerism : The 2-methyl analog () demonstrates specificity for the CBP epigenetic reader domain, whereas the 7-methyl derivative’s activity remains uncharacterized. Substituent position significantly alters binding interactions; for example, the 2-methyl group may occupy a hydrophobic pocket in CBP, while the 7-methyl group’s distal location might reduce affinity .

- Steric and Conformational Impact : Methoxybenzyl-substituted analogs (e.g., ) exhibit distinct hydrogen-bonding patterns and crystal packing due to bulkier substituents, which could influence bioavailability .

Research Implications

- Biological Screening : The 7-methyl derivative should be evaluated for activity against CBP or related targets, given the efficacy of its 2-methyl isomer. Comparative studies could elucidate structure-activity relationships (SARs) for benzothiazepines in epigenetic modulation.

- Crystallographic Studies : Single-crystal analysis of the 7-methyl compound would clarify its conformational preferences and hydrogen-bonding networks, aiding in drug design .

- Pharmacokinetic Profiling : Substituent-dependent variations in logP, solubility, and metabolic stability (e.g., nitro vs. methyl groups) must be assessed to optimize drug-likeness .

Biological Activity

7-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- IUPAC Name : 7-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

- Molecular Formula : C10H11NOS

- Molecular Weight : 191.27 g/mol

- CAS Number : 6516-91-2

Biological Activity Overview

The biological activities of 7-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one have been studied in various contexts. Key areas of research include:

-

Antioxidant Activity

- Studies have indicated that benzothiazepine derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular models.

- Inhibition of Enzymatic Activity

-

Antimicrobial Properties

- Research has suggested that certain benzothiazepine derivatives possess antimicrobial activities against various pathogens. This makes them potential candidates for developing new antimicrobial agents.

The mechanisms through which 7-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one exerts its biological effects are still under investigation. However, several pathways have been identified:

- Tyrosinase Inhibition : The compound inhibits tyrosinase through competitive and non-competitive mechanisms. In vitro studies using mushroom tyrosinase have demonstrated significant inhibitory effects at varying concentrations .

- Antioxidant Mechanisms : The reduction of reactive oxygen species (ROS) through direct scavenging and modulation of antioxidant enzyme activities has been noted as a key mechanism contributing to its protective effects against oxidative damage.

Table 1: Summary of Biological Activities

Detailed Research Findings

A study conducted on the derivatives of benzothiazepines revealed that analogs of 7-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one demonstrated potent anti-melanogenic effects in B16F10 murine melanoma cells. The research highlighted that:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.